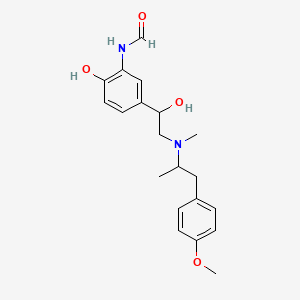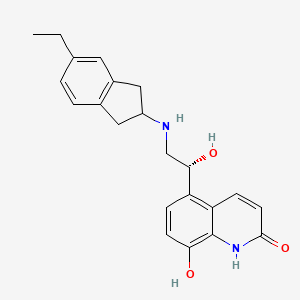
Blonanserin Impurity 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Blonanserin Impurity 6 is a chemical compound with the CAS Registry number 132810-83-4 . It is categorized as an impurity of Blonanserin, a novel antipsychotic agent . It is not considered a hazardous compound .
Synthesis Analysis
During the process development of Blonanserin, formations of unknown impurities were observed in the final product at enhanced levels. These were identified as Des ethyl impurity, di-N-ethylpiperazine impurity, Chloro impurity, and des-fluoro impurity . Detailed optimization studies were conducted to develop an efficient process for the commercial production of Blonanserin substantially free from these impurities .Applications De Recherche Scientifique
Innovative Method Development for Impurity Analysis
A comprehensive HPLC method was developed and validated to efficiently separate and estimate impurities in Blonanserin, including Impurity 6. This method showcases high specificity, sensitivity, and accuracy, with mean recovery rates ranging from 97% to 105%, demonstrating its effectiveness in monitoring and quantifying impurities within Blonanserin formulations. The method employs a Zorbax Bonus RP EP C18 column and a mobile phase containing pH 2.4 buffer, showcasing its ability to achieve active and efficient chromatographic separation with excellent resolution between impurities, confirming its utility for ensuring the purity and safety of Blonanserin in clinical applications (Annapoorna V et al., 2021).
Enhancement of Physicochemical Properties
Research into novel crystalline forms of Blonanserin has led to the development of variants with improved solubility, dissolution rates, and stability. Through liquid-assisted grinding with coformers, multiple blonanserin salts and a cocrystal were created, providing insights into the physicochemical enhancement of the drug. This research not only advances the understanding of Blonanserin's properties but also opens pathways for developing more effective and stable pharmaceutical formulations, potentially improving therapeutic outcomes for patients with schizophrenia (D. Maddileti et al., 2014).
Pharmacokinetic Evaluation and Dose Optimization
The development of a Blonanserin transdermal patch has been a significant advancement, offering an alternative delivery system for patients with schizophrenia. Population pharmacokinetic analysis and simulations based on clinical data have provided insights into the pharmacokinetics of Blonanserin, enabling the estimation of dopamine D2 receptor occupancy and facilitating the optimization of dosing schedules. This research supports the clinical application of the Blonanserin patch, highlighting its potential for stable plasma concentrations and improved tolerability, thereby enhancing patient compliance and treatment outcomes (Atsushi Kitamura et al., 2021).
Safety and Hazards
Orientations Futures
The efficacy of Blonanserin, the parent compound of Blonanserin Impurity 6, is similar to that of risperidone, but it is unclear whether Blonanserin is more effective than risperidone at improving cognitive and social function. More high-quality studies are needed to verify the efficacy and safety of Blonanserin in the future .
Mécanisme D'action
Target of Action
Blonanserin primarily targets and inhibits dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A . These receptors play a crucial role in neurotransmission, which is fundamental to the functioning of the nervous system.
Mode of Action
Blonanserin binds to and inhibits dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity . It has low affinity for other dopamine and serotonin receptors, as well as muscarinic, adrenergic, and histamine receptors . This selective inhibition reduces dopaminergic and serotonergic neurotransmission .
Biochemical Pathways
The antagonism of dopamine and serotonin receptors by Blonanserin leads to a reduction in positive and negative symptoms of schizophrenia . The drug’s action on these receptors affects the dopaminergic and serotonergic pathways, which are thought to be involved in the pathophysiology of schizophrenia .
Pharmacokinetics
Blonanserin has a Tmax (time to reach maximum plasma concentration) of 1.5 hours and a bioavailability of 55% . The Tmax has been observed to be prolonged and relative bioavailability increased when administered with food . Blonanserin has a Vc (volume of distribution in the central compartment) of 9500 L and a Vt (volume of distribution in the tissue compartment) of 8560 L for a total Vd (volume of distribution) of 18060 L .
Result of Action
The molecular and cellular effects of Blonanserin’s action result in a reduction in the symptoms of schizophrenia . By antagonizing dopamine and serotonin receptors, Blonanserin reduces both the positive symptoms (such as hallucinations and delusions) and the negative symptoms (such as lack of motivation and social withdrawal) of schizophrenia .
Action Environment
The action, efficacy, and stability of Blonanserin can be influenced by various environmental factors. Furthermore, the drug’s efficacy and safety profile may vary among different populations, necessitating further studies .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Blonanserin Impurity 6 involves the reaction of 4-(4-fluorophenyl)piperidine with 1-(2-methoxyphenyl)piperazine in the presence of potassium carbonate and 1,4-dioxane as a solvent.", "Starting Materials": [ "4-(4-fluorophenyl)piperidine", "1-(2-methoxyphenyl)piperazine", "potassium carbonate", "1,4-dioxane" ], "Reaction": [ "Add 4-(4-fluorophenyl)piperidine and 1-(2-methoxyphenyl)piperazine to a round bottom flask", "Add potassium carbonate and 1,4-dioxane as a solvent to the flask", "Stir the mixture at room temperature for 24 hours", "Extract the mixture with ethyl acetate", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Purify the resulting solid by recrystallization using a suitable solvent" ] } | |
Numéro CAS |
132810-83-4 |
Formule moléculaire |
C23H30FN3 |
Poids moléculaire |
367.51 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
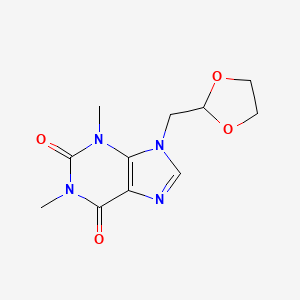
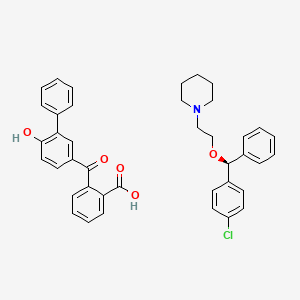

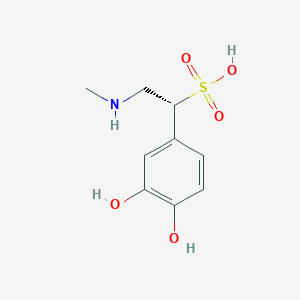
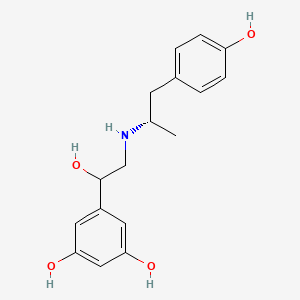
![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)

